2-CHLORO-5-FLUOROBENZOXAZOLE

Vue d'ensemble

Description

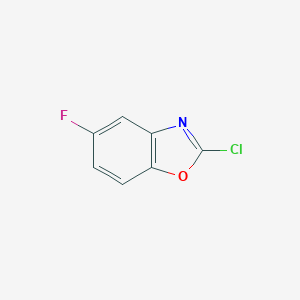

2-CHLORO-5-FLUOROBENZOXAZOLE is a heterocyclic compound with the molecular formula C7H3ClFNO. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-FLUOROBENZOXAZOLE can be achieved through several methods. One common approach involves the reaction of 2-aminophenol with 2-chloro-5-fluorobenzoyl chloride under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine .

Another method involves the cyclization of 2-chloro-5-fluoroaniline with carbonyl compounds in the presence of a dehydrating agent. This method can be performed under reflux conditions using solvents like toluene or xylene .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions

2-CHLORO-5-FLUOROBENZOXAZOLE undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Electrophilic Aromatic Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups attached to the benzene or oxazole rings .

Applications De Recherche Scientifique

Material Science

Organic Light-Emitting Diodes (OLEDs)

Benzoxazole derivatives, including 2-chloro-5-fluorobenzoxazole, are being explored for applications in OLED technology due to their photophysical properties. Research indicates that these compounds can serve as effective emitters in OLEDs, contributing to advances in display technologies .

Polymer Chemistry

The compound's reactivity allows it to be utilized as an intermediate in the synthesis of various polymers with tailored properties. The incorporation of halogenated benzoxazoles into polymer matrices can modify thermal stability and mechanical properties, making them suitable for specific industrial applications .

Synthesis and Reactivity

Synthetic Routes

Several synthetic pathways have been developed for the preparation of this compound. These include reactions involving chlorination and fluorination of precursor compounds under controlled conditions . The versatility of this compound as a synthetic intermediate is highlighted by its ability to participate in various organic transformations.

Data Table: Summary of Applications

Case Studies

-

Antibacterial Activity Study :

A study assessed the antibacterial efficacy of this compound against common pathogens using disc diffusion methods. Results indicated significant inhibition zones compared to standard antibiotics, suggesting its potential as a therapeutic agent . -

Cytotoxicity Assessment :

In a series of experiments evaluating the cytotoxic effects of benzoxazole derivatives, this compound was found to induce apoptosis in cancer cell lines at low micromolar concentrations. This highlights its potential role in cancer treatment strategies . -

OLED Development :

Research on the incorporation of benzoxazole derivatives into OLED formulations demonstrated enhanced light emission properties and stability under operational conditions, indicating practical applications in next-generation display technologies .

Mécanisme D'action

The mechanism of action of 2-CHLORO-5-FLUOROBENZOXAZOLE involves its interaction with specific molecular targets. For example, in medicinal chemistry, it can inhibit enzymes such as DNA topoisomerases, protein kinases, and histone deacetylases, which are involved in cancer cell proliferation . The compound can also interact with microbial enzymes, leading to the disruption of essential metabolic pathways in bacteria and fungi .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-1,3-benzoxazole

- 5-Fluoro-1,3-benzoxazole

- 2-Chloro-5-methyl-1,3-benzoxazole

Uniqueness

2-CHLORO-5-FLUOROBENZOXAZOLE is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .

Activité Biologique

2-Chloro-5-fluorobenzoxazole is a compound of interest in medicinal chemistry, particularly for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Synthesis and Characterization

The synthesis of this compound typically involves the halogenation of benzoxazole derivatives. The characterization of these compounds is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR)

- Infrared Spectroscopy (IR)

- Mass Spectrometry (MS)

These methods confirm the structural integrity and purity of the synthesized compounds.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. In particular, this compound has been evaluated for its activity against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Salmonella enterica.

The Minimum Inhibitory Concentration (MIC) values for these activities are essential for assessing the potency of the compound. For example, compounds similar to this compound have shown MIC values ranging from 1 to 10 µg/mL against sensitive strains .

Anticancer Activity

This compound has shown promising results in cytotoxicity assays against various cancer cell lines. Notably:

- Prostate Cancer : Exhibited cytotoxic effects with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin.

- Breast Cancer : Demonstrated selectivity towards cancer cells over normal cells, indicating potential as an anticancer agent.

The selectivity index for this compound suggests that it could preferentially target cancer cells while sparing healthy tissues .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that it inhibits cyclooxygenase enzymes, which are critical in the inflammatory response. The IC50 values for anti-inflammatory activity were comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzoxazole derivatives. Key observations include:

- Halogen Substitution : The presence of halogens (like chlorine and fluorine) enhances biological activity by increasing lipophilicity and influencing receptor interactions.

- Positioning of Substituents : The position of substituents on the benzoxazole ring affects both potency and selectivity. For instance, variations in the halogen position can lead to significant changes in MIC values and cytotoxicity profiles .

Data Table

Here is a summary table showcasing key biological activities associated with this compound:

Case Studies

Several studies highlight the efficacy of this compound in clinical or preclinical settings:

- Cytotoxicity Study : A study evaluated its effects on various cancer cell lines, demonstrating a significant reduction in cell viability compared to controls.

- Antimicrobial Efficacy : Another study assessed its antibacterial properties against multiple strains, establishing a clear dose-response relationship.

Propriétés

IUPAC Name |

2-chloro-5-fluoro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKHKBJLBBASAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556862 | |

| Record name | 2-Chloro-5-fluoro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135533-78-7 | |

| Record name | 2-Chloro-5-fluoro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.